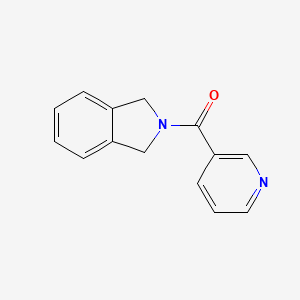
Isoindolin-2-yl(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aromatic ketones, such as Isoindolin-2-yl(pyridin-3-yl)methanone, has gained extensive attention in recent years . An efficient copper-catalyzed synthesis method has been described, which involves the oxidation of Csp3-H for the synthesis of aromatic ketones . This method uses pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, and undergoes the reaction well to obtain the corresponding products in moderate to good yields .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of Isoindolin-2-yl(pyridin-3-yl)methanone is the oxidation of Csp3-H . This reaction is catalyzed by transition metals and uses water under mild conditions . The reaction is efficient and produces moderate to good yields .Applications De Recherche Scientifique
Synthetic Methodologies and Applications
- Synthesis of Heterocyclic Compounds : A study by Bawa et al. (2010) explored the synthesis of cinnoline and pyrazole derivatives, highlighting the wide spectrum of pharmacological activities associated with compounds containing cinnoline moieties, such as antimicrobial and anticancer properties (Bawa et al., 2010).
- Organocatalytic Synthesis : Chen et al. (2009) described an enantioselective organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity, showcasing their importance in medicinal chemistry (Chen et al., 2009).
- Cobalt-Catalyzed Cyclization : A method for cobalt-catalyzed synthesis of pyrrolidinones and isoindolinones from aliphatic amides and terminal alkynes was discovered, highlighting the potential for creating important chemical structures via C-H bond activation (Zhang et al., 2015).
Structural and Mechanistic Insights
- Complex Formation and Steric Effects : Research by Anderson et al. (2003) on isoindoline complexes of Zn(II) and Cu(II) revealed unique coordination modes and the influence of steric crowding on ligand behavior, indicating the versatility of isoindoline-based ligands in coordination chemistry (Anderson et al., 2003).
Biological Activity and Pharmaceutical Applications
- Antiproliferative Activity : Novel derivatives of isoindoline showed varying degrees of antiproliferative activity against different cell lines, suggesting the therapeutic potential of isoindoline derivatives in cancer treatment (Sović et al., 2011).
- Tyrosinase Inhibition : A study on phthalimide derivatives, including 2-((pyridinylamino)methyl)isoindoline-1,3-dione, demonstrated significant tyrosinase inhibitory activity, pointing towards their potential use in treating hyperpigmentation disorders (Then et al., 2018).
Mécanisme D'action
Target of Action
Isoindolin-2-yl(pyridin-3-yl)methanone is a complex compound that is part of the indole derivatives family . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, to which this compound belongs, are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The diverse biological activities of indole derivatives suggest that this compound may have a wide range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-6-3-7-15-8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWMDIGEVGMIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-2-yl(pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2882102.png)


![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)
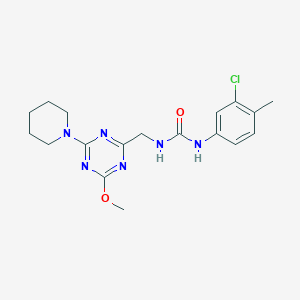


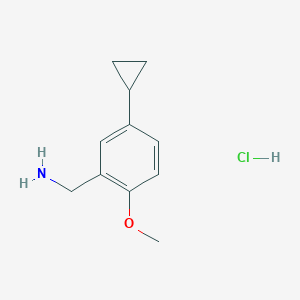

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

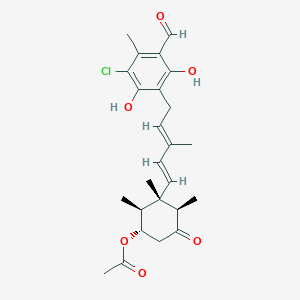
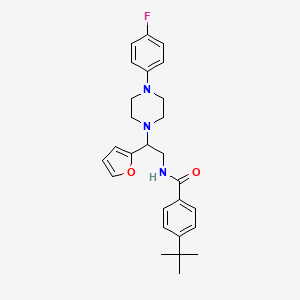
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)